n-acetyl-|A-methyltryptophan
Description
Overview of Tryptophan Metabolism and Major Pathways
Tryptophan metabolism is a complex biochemical process vital for numerous physiological functions, including neurotransmitter synthesis, immune regulation, and the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). spandidos-publications.comnih.gov Approximately 95% of tryptophan is metabolized through the kynurenine (B1673888) pathway, while a smaller fraction is used for the synthesis of serotonin (B10506) and melatonin (B1676174). spandidos-publications.com
The kynurenine pathway is the principal route for tryptophan catabolism, accounting for the majority of its degradation. spandidos-publications.comresearchgate.net This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) in extrahepatic tissues and tryptophan 2,3-dioxygenase (TDO) in the liver. spandidos-publications.comfrontiersin.org These enzymes catalyze the conversion of L-tryptophan to N-formyl-L-kynurenine, which is then rapidly converted to L-kynurenine. spandidos-publications.comnih.gov
The kynurenine pathway generates several neuroactive and immunomodulatory metabolites. creative-proteomics.commdpi.com Kynurenine can be further metabolized via two branches. One branch leads to the production of kynurenic acid (KYNA), which has neuroprotective properties. spandidos-publications.comfrontiersin.org The other, more dominant branch, involves the enzyme kynurenine 3-monooxygenase (KMO) and leads to the formation of metabolites like 3-hydroxykynurenine (3-HK) and the excitotoxic quinolinic acid (QUIN). mdpi.comfrontiersin.org This pathway ultimately contributes to the de novo synthesis of NAD+, an essential molecule for cellular redox reactions and energy metabolism. nih.gov
The enzymes of the kynurenine pathway are expressed in various cells, including immune cells like macrophages and microglia, as well as in the brain, liver, and kidneys. nih.govresearchgate.net The activity of IDO1 can be induced by pro-inflammatory cytokines, such as interferon-gamma, linking this metabolic pathway directly to the immune response. researchgate.netfrontiersin.org Dysregulation of this pathway and an elevated kynurenine-to-tryptophan ratio are associated with several conditions, including cancer, neurodegenerative disorders, and chronic inflammation. spandidos-publications.comcreative-proteomics.comnih.govbmj.com
Key Enzymes in the Kynurenine Pathway
| Enzyme | Function | Location | Inducers |
|---|---|---|---|
| Tryptophan 2,3-dioxygenase (TDO) | Catalyzes the initial, rate-limiting step of tryptophan degradation in the liver. frontiersin.org | Primarily Liver, also Brain researchgate.net | Tryptophan, Corticosteroids researchgate.net |
| Indoleamine 2,3-dioxygenase (IDO1) | Catalyzes the initial, rate-limiting step of tryptophan degradation in extrahepatic tissues. frontiersin.orgbmj.com | Immune cells, Brain, Lungs, Placenta researchgate.net | Pro-inflammatory cytokines (e.g., IFN-γ) researchgate.netnih.gov |
| Kynurenine 3-monooxygenase (KMO) | Hydroxylates kynurenine to form 3-hydroxykynurenine, a key step toward producing quinolinic acid. frontiersin.org | Macrophages, Microglia, Neurons researchgate.net | - |
| Kynurenine aminotransferases (KATs) | Convert kynurenine to kynurenic acid, a neuroprotective metabolite. frontiersin.org | Astrocytes, Oligodendrocytes researchgate.net | - |
A smaller but critically important fraction of tryptophan is channeled into the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. spandidos-publications.comfrontiersin.org This pathway is initiated by the enzyme tryptophan hydroxylase (TPH), which catalyzes the rate-limiting step of converting tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). frontiersin.orgnih.govwikipedia.org There are two isoforms of this enzyme: TPH1, found primarily in the gut and pineal gland, and TPH2, located in the neurons of the central nervous system. nih.gov
Following its synthesis, 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin. creative-proteomics.comoup.com Serotonin plays a crucial role in regulating mood, appetite, and sleep. creative-proteomics.com
In the pineal gland, serotonin is further converted to melatonin in a two-step process. nih.gov First, serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Subsequently, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase (ASMT) to yield melatonin, a hormone that regulates circadian rhythms. nih.gov
Key Steps in Serotonin and Melatonin Synthesis
| Step | Precursor | Enzyme | Product | Primary Function of Product |
|---|---|---|---|---|
| 1 | L-Tryptophan | Tryptophan Hydroxylase (TPH) wikipedia.org | 5-Hydroxytryptophan (5-HTP) wikipedia.org | Intermediate |
| 2 | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase (AADC) oup.com | Serotonin (5-HT) oup.com | Neurotransmitter, mood regulation creative-proteomics.com |
| 3 | Serotonin (5-HT) | Arylalkylamine N-acetyltransferase (AANAT) nih.gov | N-acetylserotonin | Intermediate |
| 4 | N-acetylserotonin | Acetylserotonin O-methyltransferase (ASMT) nih.gov | Melatonin | Hormone, regulation of circadian rhythms reactome.org |
Significance of Tryptophan Structural Analogues in Mechanistic Studies
The study of tryptophan's metabolic pathways is greatly enhanced by the use of its structural analogues. These modified molecules are invaluable tools for elucidating enzymatic mechanisms, probing biological functions, and developing potential therapeutic agents. tum.deacs.org By altering specific functional groups on the tryptophan molecule, researchers can selectively inhibit enzymes or mimic natural substrates to study their downstream effects. acs.orgresearchgate.net
For instance, methylation of the tryptophan structure has produced significant research tools. α-Methyltryptophan (αMTP) , an α-methylated analogue, acts as a prodrug for α-methylserotonin and is used in positron emission tomography (PET) to assess serotonin synthesis in the brain. wikipedia.orgnih.gov The α-methyl group confers resistance to metabolic degradation, prolonging its effects compared to natural tryptophan. wikipedia.org Another methylated analogue, 1-methyl-tryptophan (1-MT) , has been extensively studied as an inhibitor of the enzyme IDO1, a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. bmj.comnih.govmedchemexpress.com
N-acetylation of tryptophan also yields compounds with distinct biological activities. N-acetyl-L-tryptophan (NAT) has been investigated for its neuroprotective properties. medchemexpress.comtandfonline.comresearchgate.net It acts as an antagonist of the neurokinin-1 receptor and can inhibit the release of mitochondrial cytochrome c, suggesting its potential in studying neurodegenerative and inflammatory diseases. medchemexpress.comresearchgate.net
These analogues allow for the precise dissection of complex metabolic networks. For example, inhibitors of tryptophan hydroxylase, such as fenclonine (B1672495) (p-chlorophenylalanine), have been used to deplete serotonin levels to study its role in various physiological processes. medchemexpress.commdpi.com Similarly, developing specific inhibitors for enzymes in the kynurenine pathway, like kynurenine monooxygenase (KMO), is a strategy being explored to reduce the production of neurotoxic metabolites while increasing neuroprotective ones. frontiersin.org
The ability to synthesize and incorporate tryptophan analogues into proteins also opens up avenues for structural biology and the design of novel proteins with enhanced or altered functions. tum.denih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| N-acetyl-L-methyltryptophan |
| N-acetyl-L-tryptophan |
| α-Methyltryptophan |
| 1-methyl-tryptophan |
| N-formyl-L-kynurenine |
| L-kynurenine |
| Kynurenic acid |
| 3-hydroxykynurenine |
| Quinolinic acid |
| Serotonin (5-hydroxytryptamine) |
| 5-hydroxytryptophan |
| N-acetylserotonin |
| Melatonin |
Structure
3D Structure
Properties
CAS No. |
34308-77-5 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-8(13(14(18)19)16-9(2)17)11-7-15-12-6-4-3-5-10(11)12/h3-8,13,15H,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
BJZSSQKRXOYXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of N Acetyl and Methylated Tryptophan Analogues
Approaches for Enantiomerically Pure Synthesis
The biological activity of tryptophan derivatives is often stereospecific, necessitating synthetic routes that can deliver enantiomerically pure products. Two prominent methods for achieving this are enzymatic resolution and chiral auxiliary-facilitated synthesis.
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms.
A common strategy involves the use of acylases to resolve racemic mixtures of N-acetyl-DL-tryptophan derivatives. Mold acylase from Aspergillus and Penicillium species, for instance, asymmetrically hydrolyzes the N-acetyl group of the L-enantiomer, leaving the N-acetyl-D-tryptophan intact. tandfonline.comjove.comrsc.orgresearchgate.net This allows for the separation of the liberated L-tryptophan from the unreacted N-acetyl-D-tryptophan. The process is typically carried out in an aqueous buffer at a controlled pH, often around 7.8, and at a temperature of approximately 38°C. tandfonline.com The addition of cobalt(II) ions can sometimes enhance the enzymatic activity. cam.ac.ukresearchgate.net The yields of the resolved L-amino acids are generally good, and the optical purity is high. tandfonline.comjove.com For example, the resolution of acetyl-DL-tryptophan using mold acylase has been reported to yield L-tryptophan with high optical purity. tandfonline.com
Similarly, D-aminoacylase can be employed for the kinetic resolution of racemic N-acetyl-bromo-DL-tryptophan, providing access to enantiomerically pure D-tryptophan derivatives. researchgate.net This enzymatic approach has been successfully used to synthesize 7'- and 6'-bromo-D-tryptophan. researchgate.net
The efficiency of enzymatic resolution can be influenced by the specific acylase used and the reaction conditions. The table below summarizes findings from studies on the enzymatic resolution of N-acetyl-DL-amino acids.
| Substrate | Enzyme Source | Product | Yield of L-Amino Acid (%) | Optical Purity | Reference |
|---|---|---|---|---|---|
| N-Acetyl-DL-tryptophan | Mold Acylase (Aspergillus oryzae) | L-Tryptophan | Not specified | High | tandfonline.comjove.com |
| N-Acetyl-DL-phenylalanine | Mold Acylase (Aspergillus oryzae) | L-Phenylalanine | Not specified | High | tandfonline.com |
| N-Acetyl-DL-leucine | Mold Acylase (Aspergillus oryzae) | L-Leucine | 74 | [α]D -15.35° | tandfonline.com |
| N-Acetyl-DL-alanine | Mold Acylase (Aspergillus oryzae) | L-Alanine | 81 | Not specified | tandfonline.com |
| N-Acetyl-6-chloro-DL-tryptophan | L-aminoacylase | 6-Chloro-L-tryptophan | Not specified | >99.0% ee | researchgate.net |
The Strecker amino acid synthesis is a classic method for preparing amino acids. By employing a chiral auxiliary, this reaction can be adapted to produce enantiomerically enriched amino acids. A facile route for the synthesis of various indole-substituted (S)-tryptophans utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy. rsc.orgcam.ac.uknih.gov
In this approach, a chiral amine, such as (S)-α-methylbenzylamine, is condensed with an aldehyde (e.g., an indole-3-acetaldehyde derivative) and a cyanide source to form diastereomeric α-aminonitriles. rsc.orgcam.ac.uk The diastereomers can then be separated, often after conversion to the corresponding α-amino amides, which are more readily separable by chromatography. rsc.orgcam.ac.uk Subsequent hydrolysis of the separated diastereomer yields the desired enantiomerically pure amino acid.
The diastereomeric ratio (dr) of the resulting α-aminonitriles is a critical factor in the efficiency of this method. For the synthesis of tryptophan analogues using (S)-α-methylbenzylamine, diastereomeric ratios typically in the range of 2:1 to 3:1 have been reported. rsc.org The use of other chiral auxiliaries, such as (R)-2-phenylglycinol, has also been explored. rsc.orgthieme-connect.de
The following table presents data from a study on the Strecker synthesis of tryptophan analogues using a chiral auxiliary.
| Aldehyde Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| 2-(Indol-3-yl)acetaldehyde | (S)-α-Methylbenzylamine | 2-3:1 | rsc.org |
| 2-(Indol-3-yl)acetaldehyde | (R)-2-Phenylglycinol | 2-3:1 | rsc.org |
Radiosynthetic Procedures for Labeled Tryptophan Derivatives
Radiolabeled tryptophan derivatives are invaluable tools for non-invasive imaging techniques like Positron Emission Tomography (PET). The introduction of positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), into the tryptophan structure allows for the visualization and quantification of metabolic pathways in vivo.
The radiosynthesis of α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) is a well-established but challenging procedure due to the short half-life of ¹¹C. jove.comnih.gov The development of ¹⁸F-labeled tryptophan analogues, such as 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp), offers the advantage of a longer half-life, facilitating production and distribution. jove.comresearchgate.net
A common strategy for the radiosynthesis of [¹⁸F]FETrp involves a one-pot, two-step procedure. jove.com This typically includes the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride, followed by deprotection steps. For instance, enantiopure L- and D-1-[¹⁸F]FETrp have been prepared by the reaction of N-Boc-1-(2-tosylethyl)tryptophan tert-butyl ester with [¹⁸F]F⁻ followed by acid hydrolysis. jove.comnih.gov This method can produce the radiotracer with good radiochemical yield (20 ± 5%) and high radiochemical and enantiomeric purity (>95%). jove.com
The synthesis of 5-[¹⁸F]fluoro-α-methyltryptophan has also been reported, involving the radiofluorination of a boronic ester precursor. thno.org This approach allows for the direct introduction of ¹⁸F onto the indole (B1671886) ring. thno.org
Specific Synthetic Routes for N-Acetyl-DL-2-Methyltryptophan and Related Analogues
The synthesis of specific tryptophan analogues, such as N-acetyl-DL-2-methyltryptophan, often requires tailored synthetic routes. One reported method for the synthesis of N-acetyl-DL-2-methyltryptophan involves the reaction of 2-methylindole (B41428) with DL-serine in a mixture of acetic anhydride (B1165640) and acetic acid. tandfonline.com The reaction is typically refluxed for several hours under a nitrogen atmosphere. Following the reaction, extraction and removal of the solvent yields the desired product. tandfonline.com In one study, this procedure provided N-acetyl-DL-2-methyltryptophan in a 41% yield. tandfonline.com
Methods for N-Acetylation and N-Methylation of Tryptophan Structures
Modification of the nitrogen atoms in the tryptophan scaffold, specifically the α-amino group and the indole nitrogen, is a common strategy to alter the compound's properties.
N-Acetylation: The acetylation of the α-amino group of tryptophan is a straightforward reaction, often achieved using acetic anhydride. tandfonline.comcam.ac.uk This reaction can be performed in an aqueous alkaline solution or in a mixture of acetic acid and acetic anhydride. tandfonline.comcam.ac.uk For instance, the reaction of L-tryptophan with acetic anhydride in an aqueous solution of an alkali metal hydroxide (B78521) at a pH of 11 or higher can produce N-acetyl-L-tryptophan with good yield and purity. tandfonline.com
N-Methylation: Methylation of the indole nitrogen (N1 position) typically requires initial protection of the α-amino and carboxyl groups of tryptophan. One approach involves protecting the amino group as a phthalimide. nih.gov The protected tryptophan can then be treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov Subsequent deprotection of the amino group yields the N-methylated tryptophan derivative. nih.gov Another method involves the use of a 5-oxazolidinone (B12669149) intermediate to facilitate N-methylation. chim.it
Iii. Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation Techniques for Enantiomers and Isomers
Chromatography is a cornerstone for the separation and analysis of N-acetyltryptophan and its isomers. High-performance liquid chromatography, in particular, offers robust methods for achieving high-resolution separation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of N-acetyltryptophan and its enantiomers. sigmaaldrich.com Reversed-phase HPLC methods are commonly utilized for the analysis of N-acetyl-L-tryptophan in various matrices, including human albumin solutions. researchgate.netasianpubs.org These methods often employ C18 columns and gradient elution with mobile phases consisting of acetonitrile (B52724) and a buffered aqueous solution. researchgate.netasianpubs.org For instance, a reliable method uses an Accucore XL-C18 column with a gradient of acetonitrile and phosphate (B84403) buffered solution at pH 2.3, with UV detection at 220 nm. researchgate.netasianpubs.org This approach provides a linear range of 1-60 μg/mL for acetyl-tryptophan, with limits of quantitation and detection at 0.167 and 0.050 μg/mL, respectively. researchgate.netasianpubs.org
The separation of N-acetyl-DL-tryptophan enantiomers can be achieved using chiral stationary phases. sigmaaldrich.com A notable example is the use of a CHIROBIOTIC T column, which is a macrocyclic glycopeptide-based chiral stationary phase. sigmaaldrich.comsigmaaldrich.com This column allows for the effective separation of the D- and L-enantiomers. sigmaaldrich.com The mobile phase for this separation typically consists of a mixture of methanol (B129727) and an aqueous buffer, such as 20 mM ammonium (B1175870) acetate. sigmaaldrich.com
Below is an interactive data table summarizing typical HPLC conditions for the analysis of N-acetyltryptophan.
| Parameter | Reversed-Phase Analysis | Chiral Separation |
| Column | Accucore XL-C18 researchgate.netasianpubs.org | CHIROBIOTIC T sigmaaldrich.com |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 2.3) researchgate.netasianpubs.org | 70:30 Methanol:20 mM Ammonium Acetate sigmaaldrich.com |
| Flow Rate | 0.7 mL/min researchgate.netasianpubs.org | 1.0 mL/min sigmaaldrich.com |
| Detection | UV at 220 nm researchgate.netasianpubs.org | UV at 220 nm sigmaaldrich.com |
| Column Temperature | Not specified | 25 °C sigmaaldrich.com |
| Injection Volume | Not specified | 5 µL sigmaaldrich.com |
Affinity chromatography using nucleic-acid aptamers presents a highly specific method for the separation of molecules, including enantiomers of N-acetyltryptophan. researchgate.netresearchgate.net Aptamers, which are short, single-stranded DNA or RNA molecules, can be selected to bind to specific targets with high affinity and selectivity. researchgate.netnih.gov This technology has been successfully applied to separate enantiomers of tryptophan and its derivatives. researchgate.net
For instance, an L-RNA aptamer with specificity for tyrosine has been shown to effectively separate the enantiomers of N-acetyltryptophan when immobilized on a chromatographic support. researchgate.net This demonstrates the potential of aptamer-based affinity chromatography as a tool for chiral separations in the analysis of N-acetyltryptophan. researchgate.netresearchgate.net The key advantages of aptamer affinity chromatography include the small size of the aptamers, ease of chemical conjugation to supports, and good stability. researchgate.net
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of N-acetyltryptophan and its metabolites. When coupled with liquid chromatography, it provides a powerful platform for comprehensive analysis.
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique used for the targeted quantitative analysis of N-acetyltryptophan and other metabolites in complex biological samples. mdpi.comnih.govacs.org This method allows for the identification and quantification of a wide range of tryptophan metabolites, contributing to metabolomics studies in various physiological and pathological contexts. nih.govacs.orgnih.gov
In a typical LC-MS/MS workflow, chromatographic separation is achieved using a reversed-phase or HILIC column, followed by detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov This targeted approach offers excellent sensitivity and selectivity, with detection limits often in the low ng/mL range. nih.gov For example, a validated method for the quantitation of N-acetyltryptophan degradation products achieved a limit of quantitation as low as 20 ng/mL. nih.gov The use of isotopically labeled internal standards can further enhance the accuracy and precision of quantification. mdpi.com
Mass spectrometry plays a critical role in identifying the degradation products of N-acetyltryptophan, particularly in pharmaceutical formulations where it is used as a stabilizer. nih.govnih.gov Forced degradation studies under various stress conditions (e.g., oxidative, thermal, acidic, and basic) coupled with LC-MS analysis help to elucidate the degradation pathways. nih.govresearchgate.net
Several degradation products of N-acetyltryptophan have been identified using mass spectrometry. nih.govresearchgate.netresearchgate.net Under oxidative and thermal stress, the degradants are largely conserved. nih.gov Two major degradation products identified in concentrated albumin solutions are 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid and 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. nih.gov Oxidative stress can lead to the formation of multiple degradation products, with N-acetyl kynurenine (B1673888) being a significant one. researchgate.netresearchgate.net
The table below presents some of the identified degradation products of N-acetyltryptophan.
| Degradation Product | Stress Condition | Reference |
| N-acetyl kynurenine | Oxidative Stress | researchgate.net |
| 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | Concentrated Albumin Solution | nih.gov |
| 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | Concentrated Albumin Solution | nih.gov |
| Dihydroxy-N-acetyl tryptophan | Water Hydrolysis | researchgate.net |
| Tryptophan | Acidic and Basic Stress | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of N-acetyltryptophan and for studying its interactions and metabolic profile. beilstein-journals.orgipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed structural information. ipb.pt
¹H and ¹³C NMR spectra provide characteristic signals for the different protons and carbons in the N-acetyltryptophan molecule, allowing for its unambiguous identification. chemicalbook.comnih.gov For instance, the chemical shifts of the protons in the indole (B1671886) ring and the acetyl group are distinct and can be readily assigned. chemicalbook.com
NMR is also utilized to study the enantioselective recognition of N-acetyltryptophan. Studies have shown that β-cyclodextrin can discriminate between the L- and D-enantiomers of N-acetyltryptophan in solution, with NMR data indicating that L-NAcTrp induces larger chemical shift changes in the β-cyclodextrin cavity protons, suggesting a stronger binding interaction. beilstein-journals.orgresearchgate.net
In the field of metabolomics, NMR spectroscopy is used to analyze the metabolic profile of biological samples, which can include N-acetyltryptophan and its metabolites. nih.govmdpi.com While mass spectrometry is often more sensitive for targeted analysis, NMR provides a complementary, quantitative overview of the major metabolites present in a sample without the need for chromatographic separation.
Photophysical Studies of Indole and Tryptophan Derivatives
The intrinsic photophysical properties of the indole moiety in tryptophan and its derivatives, such as N-acetyl-L-tryptophan, make them valuable natural probes for investigating molecular structure and dynamics. Their fluorescence and phosphorescence characteristics are highly sensitive to the local environment.
The fluorescence of tryptophan derivatives like N-acetyl-L-tryptophanamide (NATA), an analogue of N-acetyl-L-tryptophan, is a sensitive indicator of structural changes and local environment. saudijournals.com When excited at approximately 290 nm, NATA in an aqueous solution typically exhibits a broad emission maximum around 350-360 nm. saudijournals.comcore.ac.uk The exact position of the emission maximum is subject to the polarity and hydrogen-bonding capability of the surrounding solvent or matrix.
Studies have shown that the local environment significantly impacts the emission spectra. For instance, the fluorescence maxima of NATA and tryptophan are blue-shifted by about 30 nm when immobilized in a polyvinyl alcohol (PVA) film compared to their spectra in water. core.ac.uk This shift indicates a more rigid and less polar microenvironment for the indole chromophore within the PVA matrix. core.ac.uk Similarly, in dry trehalose/sucrose films, the fluorescence of NATA remains broad and red-shifted across a wide temperature range (20-300 K), which is consistent with the motion of water molecules around the excited-state molecule even at low temperatures. nih.gov In contrast, when dissolved in a glycerol/water solvent, the fluorescence shifts to the blue as the temperature decreases. nih.gov
The interaction with other molecules in solution can also alter the fluorescence properties. The addition of urea (B33335) to a solution of NATA causes fluorescence enhancement and a slight red shift in the emission maximum, which is attributed to direct hydrogen-bonding between the carbonyl oxygen of urea and the N-H group of the indole moiety. saudijournals.com
Phosphorescence emission from the triplet state is also a valuable tool. Unlike fluorescence, phosphorescence emission spectra of indole derivatives are generally well-resolved and shift very little with changes in solvent or temperature, a characteristic attributed to the small dipole moment of the excited triplet state molecule. nih.gov
Table 1: Fluorescence Emission Maxima of N-acetyl-L-tryptophanamide (NATA) and Tryptophan in Different Environments
| Compound | Environment | Excitation Wavelength (nm) | Emission Maximum (nm) | Source(s) |
| NATA | Water | 290 | ~360 | core.ac.uk |
| Tryptophan | Water | 290 | ~355 | core.ac.uk |
| NATA | PVA Film | 290 | ~334 | core.ac.uk |
| Tryptophan | PVA Film | 290 | ~333 | core.ac.uk |
| NATA | Aqueous + Urea | 290 | >350 (Red-shifted) | saudijournals.com |
The excited triplet state of tryptophan and its derivatives is significantly longer-lived than the singlet state, making it a sensitive probe for slower dynamic processes. pnas.org The intrinsic triplet state lifetime of aqueous indole derivatives like N-acetyl-L-tryptophanamide (NATA) has been a subject of investigation, with values reported to be around 40 µs. pnas.orgacs.org However, these lifetimes are highly susceptible to quenching by various molecules, including oxygen, which is typically removed from samples for accurate measurements. pnas.org
The quenching of the triplet state can occur through several mechanisms, including collisional (dynamic) quenching, electron transfer, and exchange interactions. nih.govnih.gov Studies on NATA have provided detailed insights into these processes. Iodide, for example, is an effective quencher that enhances intersystem crossing. nih.gov The quenching of the NATA triplet state by iodide is a diffusion-controlled process that likely proceeds via a reversibly formed exciplex. nih.gov
Other molecules have also been studied for their ability to quench the tryptophan triplet state. Acrylamide (B121943) and iodide quenching of NATA fluorescence and phosphorescence results in a heterogeneity of the intensity decay that increases with the quencher concentration. nih.gov The quenching rate can depend exponentially on the distance between the fluorophore and the quencher. nih.gov For NATA, the rate constant for quenching by acrylamide at a distance of 5 Å was found to be near 10¹³ s⁻¹, suggesting an electron transfer mechanism, while the rate for iodide was near 10⁹ s⁻¹, indicative of exchange interactions. nih.gov
Cysteine is a particularly efficient quencher of the tryptophan triplet state, with a bimolecular quenching rate of 5 × 10⁸ M⁻¹s⁻¹. pnas.org In contrast, the cyclic disulfide lipoate is an even more efficient, near diffusion-limited quencher, with a bimolecular rate of 3.0 (±0.1) × 10⁹ M⁻¹ s⁻¹ for quenching the tryptophan triplet. pnas.org Quenching rate constants for NATA are often orders of magnitude larger than for tryptophan residues buried within a protein, as the protein structure protects the residue from direct encounters with freely diffusing quenchers. nih.gov
Table 2: Triplet State Quenching Rate Constants for N-acetyl-L-tryptophanamide (NATA)
| Quencher | Quenching Rate Constant (kq) | Mechanism/Conditions | Source(s) |
| Oxygen (O₂) | 10⁹ M⁻¹ s⁻¹ | Freely diffusing molecule | nih.gov |
| Cinnamamide | 10⁷ M⁻¹ s⁻¹ | Freely diffusing molecule | nih.gov |
| Acrylamide | ~10¹³ s⁻¹ | At 5 Å distance; Electron Transfer | nih.gov |
| Iodide | ~10⁹ s⁻¹ | At 5 Å distance; Exchange Interaction | nih.gov |
Chemically Induced Dynamic Nuclear Polarization (CIDNP) Investigations
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful technique for studying radical-pair reactions. Investigations involving N-acetyl-L-tryptophan have provided direct evidence for the radical mechanisms underlying certain chemical reactions, particularly nitration. tandfonline.comtandfonline.com
The nitration of N-acetyl-L-tryptophan (N-AcTrp) with peroxynitrite has been shown via ¹⁵N-CIDNP to proceed through a radical pathway. tandfonline.com During the reaction, strong emission signals are observed in the ¹⁵N-NMR spectrum, which is a hallmark of CIDNP. tandfonline.comtandfonline.com These effects are generated in geminate radical pairs, specifically formulated as [Trp√, ¹⁵NO₂]F, which are formed from the diffusive encounters of N-acetyl-L-tryptophanyl radicals (Trp√) and nitrogen dioxide radicals (¹⁵NO₂). tandfonline.comtandfonline.com Similar ¹⁵N-CIDNP effects are observed when using other nitrating systems, such as H¹⁵NO₃ and H¹⁵NO₄, confirming the formation of the same radical pair intermediate. tandfonline.com
Time-resolved CIDNP has also been employed to study electron transfer reactions. In the reduction of a histidine radical by N-acetyl-L-tryptophan, the reaction rate coefficient was determined to be (1.3 ± 0.4) × 10⁶ L mol⁻¹ s⁻¹. bakhtiniada.ru This rate remained constant as the pH of the aqueous solution was varied from neutral to basic. bakhtiniada.ru
Furthermore, the magnetic field dependence of CIDNP for N-acetyl-L-tryptophan has been studied. nih.gov These studies demonstrate that at low magnetic fields, the CIDNP effect is strongly influenced by polarization redistribution within the diamagnetic product molecules. nih.gov This coherent polarization transfer is most pronounced at nuclear spin Level Anti-Crossings (LACs) and is a critical factor for the correct interpretation of low-field CIDNP data. nih.gov
Iv. Metabolic Interactions and Enzymatic Modulation by N Acetyl and Methylated Tryptophan Analogues
Interactions with Tryptophan Catabolizing Enzymes
The catabolism of tryptophan is predominantly initiated by a family of dioxygenase enzymes that catalyze the pathway's first and rate-limiting step. Methylated and acetylated analogues of tryptophan can act as modulators of these crucial enzymes.
Indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine. wikipedia.orgtocris.com This step is the gateway to the kynurenine (B1673888) pathway, which accounts for over 95% of tryptophan degradation. researchgate.net These enzymes, particularly IDO1, are key regulators of immune tolerance. wikipedia.org By depleting local tryptophan concentrations, IDO1-expressing cells can suppress T-cell proliferation and promote an immunosuppressive microenvironment, a mechanism often exploited by tumors to evade immune surveillance. wikipedia.orgplos.org
α-Methyltryptophan as an IDO Inhibitor: Alpha-methyltryptophan (α-MT) has been identified as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). google.com Its structural similarity to tryptophan allows it to interact with the enzyme, but the α-methyl group prevents it from being a substrate for monoamine oxidase, prolonging its presence. wikipedia.org This inhibitory action can reverse IDO-mediated immunosuppression, making it a compound of interest for enhancing anti-tumor immune responses. google.com It is important to distinguish α-MT from its analogue, 1-methyltryptophan (1-MT), which is also a widely studied IDO inhibitor. The different isomers of 1-MT have shown preferential inhibition, with 1-L-MT targeting IDO1 and 1-D-MT (Indoximod) preferentially inhibiting IDO2. plos.org
The N-acetylation of α-methyltryptophan would likely modify these interactions. The acetyl group could alter the binding affinity for both IDO and TDO, potentially changing the potency of inhibition or stabilization. However, specific studies on N-acetyl-α-methyltryptophan are required to confirm its precise modulatory effects.
| Enzyme | Analogue | Documented Effect |
| IDO1/IDO2 | α-Methyltryptophan (α-MT) | Inhibition of enzymatic activity. google.com |
| 1-Methyl-L-tryptophan (1-L-MT) | Preferential inhibitor of IDO1. plos.org | |
| 1-Methyl-D-tryptophan (1-D-MT) | Preferential inhibitor of IDO2. plos.org | |
| TDO | α-Methyltryptophan (α-MT) | Stabilization of the active tetrameric enzyme, leading to increased activity. nih.gov |
Tryptophanase is a bacterial enzyme that catalyzes the degradation of tryptophan into indole, pyruvate, and ammonia. This enzyme plays a significant role in the gut microbiome's metabolism of tryptophan. N-acetyl-L-tryptophan has been utilized as a competitive inhibitor to identify and characterize tryptophanase enzymes. sigmaaldrich.com The N-acetylation blocks the α-amino group, a key site for the enzyme's catalytic action on tryptophan, leading to competitive inhibition. Given this, it is highly probable that N-acetyl-α-methyltryptophan would also act as a competitive inhibitor of tryptophanase, combining the inhibitory properties of the N-acetyl group with the steric hindrance provided by the α-methyl group.
Substrate and Inhibitor Studies with N-Methyltryptophan Oxidase (MTOX)
N-methyltryptophan oxidase (MTOX) is a flavoenzyme found in Escherichia coli that preferentially catalyzes the oxidative demethylation of N-methyl-L-tryptophan. While it can oxidize other N-methyl amino acids, it is highly specific. There is currently no published research investigating whether N-acetyl-α-methyltryptophan acts as a substrate or an inhibitor for MTOX. The enzyme's known specificity for secondary amines (N-methylated compounds) suggests that the N-acetylated form would be a poor substrate, as the nitrogen atom is part of an amide linkage rather than a secondary amine. Furthermore, the presence of the α-methyl group, a significant structural alteration, makes it unlikely to fit into the active site. Therefore, N-acetyl-α-methyltryptophan is not expected to be a substrate for MTOX, though its potential as a weak competitive inhibitor cannot be entirely ruled out without direct experimental evidence.
Modulation of Kynurenine Pathway Metabolite Production and Ratios
The modulation of the initial enzymes of the kynurenine pathway, IDO and TDO, by tryptophan analogues directly impacts the production and balance of downstream metabolites, which have diverse biological activities. nih.govnih.gov The pathway branches to produce several neuroactive and immunomodulatory compounds. nih.govmdpi.com
Conversely, by stabilizing and increasing the activity of TDO in the liver, α-methyltryptophan can enhance the degradation of tryptophan via the kynurenine pathway in that organ. nih.gov This would lead to an increase in systemic kynurenine levels. The ultimate effect of a compound like N-acetyl-α-methyltryptophan on kynurenine pathway metabolites would depend on its net effect on IDO versus TDO activity, its tissue distribution, and its rate of deacetylation.
| Key Enzyme | Key Metabolites (Downstream) | Biological Significance |
| IDO/TDO | N-Formylkynurenine | Initial product of tryptophan cleavage. |
| Kynurenine Formamidase | Kynurenine (KYN) | Central branch point of the pathway. nih.gov |
| Kynurenine 3-Monooxygenase (KMO) | 3-Hydroxykynurenine (3-HK) | Precursor to neurotoxic metabolites; pro-oxidant. nih.gov |
| Kynureninase | Anthranilic Acid, 3-Hydroxyanthranilic Acid (3-HAA) | 3-HAA is a precursor to quinolinic acid and has antioxidant properties. nih.gov |
| Kynurenine Aminotransferases (KATs) | Kynurenic Acid (KYNA) | Neuroprotective; NMDA receptor antagonist. mdpi.com |
| 3-Hydroxyanthranilic Acid Oxygenase | 2-Amino-3-carboxymuconate-semialdehyde | Unstable intermediate. |
| Quinolinate Phosphoribosyltransferase | Quinolinic Acid (QUIN) | Neurotoxic; NMDA receptor agonist. mdpi.com Leads to NAD+ synthesis. nih.gov |
Interactions with Amino Acid Transporters, e.g., SLC6A14 (ATB0,+)
The solute carrier family 6 member 14 (SLC6A14), also known as ATB0,+, is a sodium- and chloride-dependent amino acid transporter with broad substrate specificity, transporting all neutral and basic amino acids. nih.govwikipedia.org This transporter is expressed at low levels in most normal tissues but is significantly upregulated in several cancers, such as estrogen receptor-positive breast cancer and pancreatic cancer, to meet the high amino acid demand of proliferating tumor cells. nih.govaacrjournals.org
Research has clearly identified α-methyltryptophan as a pharmacological blocker, but not a transportable substrate, of SLC6A14. nih.gov By blocking this transporter, α-methyltryptophan can induce amino acid starvation specifically in SLC6A14-positive cancer cells, leading to inhibition of the mTOR pathway, activation of autophagy, and ultimately, apoptosis. aacrjournals.orgmedchemexpress.com This makes SLC6A14 a promising target for cancer therapy, with α-methyltryptophan serving as a lead compound. aacrjournals.org It blocks the transporter with an IC50 value of approximately 250 µM. nih.gov
The effect of N-acetylation on this interaction has been considered. A study that screened various tryptophan derivatives found that while α-methyltryptophan was a potent blocker, N-acetyltryptophan showed no significant interaction with the SLC6A14 transporter. researchgate.net This suggests that the free α-amino group is important for recognition by the transporter and that its modification via acetylation prevents effective binding. Therefore, it is predicted that N-acetyl-α-methyltryptophan would be a much weaker blocker of SLC6A14 compared to α-methyltryptophan, if it interacts at all.
| Compound | Role with SLC6A14 | Consequence |
| α-Methyltryptophan | Blocker (not a substrate) nih.gov | Induces amino acid deprivation in SLC6A14-positive cells. nih.govmedchemexpress.com |
| 1-Methyltryptophan | Transportable Substrate nih.govnih.gov | Can be taken up by cells via SLC6A14. |
| N-Acetyltryptophan | No significant interaction researchgate.net | Does not effectively bind to or block the transporter. |
Endogenous N-Acetylation Processes via N-Acetyltransferase Enzymes and Hydrolases
N-acetylated amino acids can be formed in the body through two primary mechanisms: direct synthesis by N-acetyltransferase (NAT) enzymes or the breakdown of N-terminally acetylated proteins by hydrolases. hmdb.ca NATs are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a primary amine of a substrate. hmdb.ca While this process is well-known for drugs and xenobiotics, endogenous substrates are also acetylated.
It is plausible that α-methyltryptophan could serve as a substrate for an N-acetyltransferase in vivo, leading to the endogenous formation of N-acetyl-α-methyltryptophan. The specificity of various NAT enzymes for tryptophan analogues would determine the efficiency of such a reaction. Conversely, if N-acetyl-α-methyltryptophan is introduced systemically, it could be subject to deacetylation by N-acyl-amino acid hydrolases, which cleave the acetyl group to release the parent amino acid, α-methyltryptophan. The balance between the activity of N-acetyltransferases and hydrolases would dictate the metabolic fate and bioavailability of the acetylated versus non-acetylated forms of the compound within the body.
V. Biological Roles and Mechanistic Insights from Preclinical Research
Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties
Preclinical studies have identified N-acetyl-L-tryptophan as a compound with notable antioxidant and radioprotective properties. Its mechanism of action in this regard involves the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant systems. semanticscholar.orghmdb.ca
In studies using murine macrophage J774A.1 cells, pretreatment with L-NAT demonstrated significant protection against gamma-radiation-induced cell death. nih.gov This protective effect was attributed to a significant reduction in intracellular ROS and mitochondrial superoxide levels. nih.gov Furthermore, L-NAT was found to bolster the activity of key antioxidant enzymes. semanticscholar.org Research on intestinal epithelial cells (IEC-6) exposed to radiation showed that L-NAT pretreatment enhanced the activity of several endogenous antioxidants. semanticscholar.org
Table 1: Effect of L-NAT on Antioxidant Enzyme Activity in Irradiated IEC-6 Cells
| Antioxidant Enzyme | Effect of L-NAT Pretreatment |
|---|---|
| Catalase (CAT) | Enhanced Activity |
| Superoxide Dismutase (SOD) | Enhanced Activity |
| Glutathione S-transferase (GST) | Enhanced Activity |
These findings suggest that L-NAT's ability to mitigate oxidative stress is a key component of its cytoprotective effects, neutralizing harmful free radicals and supporting the cell's natural defense mechanisms against oxidative damage. semanticscholar.orgnih.gov
Neurobiological Mechanisms
L-NAT has been investigated for its neuroprotective potential, with research pointing to specific molecular interactions within the central nervous system. These include the inhibition of apoptotic pathways and interaction with neurotransmitter receptors.
A critical mechanism underlying the neuroprotective effects of L-NAT is its ability to inhibit the mitochondrial apoptotic pathway. nih.gov Specifically, L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release. nih.govmedchemexpress.com In cellular models of amyotrophic lateral sclerosis (ALS), L-NAT was shown to prevent cell death by blocking the release of key pro-apoptotic factors—cytochrome c, Smac/Diablo, and apoptosis-inducing factor (AIF)—from the mitochondria into the cytoplasm. nih.govmedchemexpress.com This action effectively halts the downstream activation of apoptotic pathways, including the activation of caspases-9 and -3, thereby preserving neuronal cell viability. nih.gov
Historically, N-acetyl-L-tryptophan has been described in much of the scientific literature as an antagonist of the neurokinin-1 receptor (NK-1R), which is the primary receptor for the neuropeptide Substance P. nih.govmedchemexpress.comnih.gov This proposed mechanism was supported by studies where L-NAT showed efficacy in animal models of conditions involving the NK-1R pathway, such as L-DOPA-induced dyskinesia in a rodent model of Parkinson's disease. nih.gov In these studies, L-NAT was reported to reduce abnormal involuntary movements without compromising the therapeutic effects of L-DOPA. nih.gov
Role in Cellular Protection and Stress Responses
L-NAT demonstrates significant protective effects in various models of cellular stress, most notably in hepatic injury. Its mechanisms involve the preservation of mitochondrial integrity and the modulation of key inflammatory signaling pathways.
In preclinical rat models of hepatic ischemia-reperfusion injury (HIRI), a condition that causes significant damage to liver cells, L-NAT has shown potent hepatoprotective effects. peerj.comnih.govnih.gov Pretreatment with L-NAT significantly attenuated liver damage, as evidenced by improvements in liver architecture and reductions in key serum markers of liver injury. nih.govnih.gov
One of the primary mechanisms identified is the regulation of the TLR4/NLRP3 inflammasome signaling pathway. nih.govnih.gov Following HIRI, there is a marked increase in the expression of components of this pathway, including TLR4, NLRP3, ASC, Caspase-1, and the inflammatory cytokine IL-1β. nih.gov Pretreatment with L-NAT was found to reverse these changes, thereby reducing the inflammatory response that contributes to tissue damage. nih.govnih.gov
Table 2: Effect of L-NAT Pretreatment on Serum Markers and Histological Score in a Rat Model of HIRI
| Parameter | HIRI Group (No Treatment) | L-NAT Pretreatment Group |
|---|---|---|
| Serum ALT Levels | Significantly Increased | Significantly Reduced |
Data synthesized from findings indicating L-NAT reverses HIRI-induced increases in these markers. nih.govnih.gov
Further investigation into L-NAT's hepatoprotective role has revealed its ability to modulate mitophagy, the selective degradation of mitochondria by autophagy. peerj.comnih.gov Ischemia-reperfusion injury is associated with excessive mitophagy, leading to mitochondrial dysfunction and cell death. peerj.com L-NAT appears to protect hepatocytes by inhibiting this excessive activation of mitophagy, thereby preserving mitochondrial structure and function. peerj.comnih.gov This is supported by findings that L-NAT treatment restored mitochondrial transmembrane potential, ATP levels, and mitochondrial DNA content in hepatocytes subjected to oxidative stress. peerj.com
The protective effects of L-NAT have also been linked to its influence on the RIP2/Caspase-1/IL-1β signaling pathway. hmdb.ca Receptor-interacting protein 2 (RIP2) is known to be an activator of Caspase-1, which in turn processes pro-IL-1β into its active, pro-inflammatory form. arvojournals.orgnih.gov Studies have shown that L-NAT can attenuate HIRI by de-activating this specific pathway, which complements its inhibitory action on the broader NLRP3 inflammasome. hmdb.canih.govmedchemexpress.com By inhibiting both Caspase-1 activation and IL-1β secretion, L-NAT effectively dampens the inflammatory cascade that exacerbates cellular injury. nih.govmedchemexpress.com
Mechanisms of Protection in Diabetic Nephropathy Models (in vivo animal models)
Based on a comprehensive review of preclinical research, there is currently a lack of available data from in vivo animal models that specifically investigates the mechanisms of protection offered by N-acetyl-L-tryptophan in diabetic nephropathy. While studies have shown that lower serum levels of the parent compound, tryptophan, may serve as a potential prognostic marker for a rapid decline in renal function in patients with diabetic nephropathy, direct evidence detailing the therapeutic or mechanistic role of N-acetyl-L-tryptophan in animal models of this condition has not been identified nih.gov. The broader molecular mechanisms implicated in diabetic nephropathy include inflammatory pathways like the NLRP3 inflammasome, cellular stress, and dysregulated autophagy, which is influenced by mTOR signaling researchgate.netremedypublications.com. However, the interaction of N-acetyl-L-tryptophan with these pathways specifically within the context of diabetic kidney disease remains to be elucidated in animal studies.
Influence on Immune System Regulation
N-acetyl-L-tryptophan demonstrates notable immunomodulatory effects by influencing inflammatory signaling and regulating key processes in immune cells, such as activation and programmed cell death (apoptosis).
Preclinical studies have identified N-acetyl-L-tryptophan (L-NAT) as a modulator of key inflammatory cytokines. Research has shown that L-NAT can inhibit the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) nih.gov. In a rat model of hepatic ischemia-reperfusion injury, pretreatment with L-NAT was found to reverse the injury-induced increase in IL-1β expression. This effect is potentially linked to the downregulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which subsequently inhibits the activation of the NLRP3 inflammasome, a key protein complex responsible for maturing and secreting IL-1β peerj.com.
The influence of related compounds on other inflammatory cytokines has also been explored. A study on N-acetyl tryptophan glucopyranoside (NATG), a derivative of N-acetyl-L-tryptophan, in murine macrophages revealed a complex pattern of immune modulation. In this context, NATG pretreatment led to a significant decrease in the expression of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Conversely, the same study observed that NATG treatment increased the levels of Interferon-gamma (IFN-γ), a cytokine crucial for Th1-type immune responses nih.gov. These findings suggest that modifications to the N-acetyl-L-tryptophan molecule can lead to varied and specific effects on inflammatory signaling cascades.
| Compound | Cytokine | Effect | Model System | Associated Pathway | Reference |
|---|---|---|---|---|---|
| N-acetyl-L-tryptophan (L-NAT) | IL-1β | Inhibition/Decreased Expression | Neuronal cell models; Rat model of hepatic ischemia-reperfusion | TLR4/NF-κB/NLRP3 Inflammasome | nih.govpeerj.com |
| N-acetyl tryptophan glucopyranoside (NATG) | TNF-α | Suppression/Decreased Expression | Murine Macrophages (J774A.1 cells) | Not specified | nih.gov |
| N-acetyl tryptophan glucopyranoside (NATG) | IFN-γ | Induction/Increased Expression | Murine Macrophages (J774A.1 cells) | Th1 Response | nih.gov |
N-acetyl-L-tryptophan has demonstrated significant protective effects against apoptosis, particularly in immune cells subjected to stress. In studies using murine macrophage cell lines (J774A.1), pretreatment with N-acetyl-L-tryptophan (NAT) was shown to protect the cells from gamma radiation-induced apoptosis nih.govresearchgate.net. The primary mechanisms underlying this protection involve the reduction of oxidative stress, evidenced by a decrease in reactive oxygen species (ROS), and the stabilization of mitochondrial function. NAT helps maintain the mitochondrial membrane potential (MMP), preventing the release of pro-apoptotic factors nih.gov.
This anti-apoptotic function is not limited to macrophages. L-NAT also protects intestinal epithelial cells from radiation-induced apoptosis by neutralizing oxidative stress, enhancing the activity of endogenous antioxidant enzymes, and restoring mitochondrial membrane integrity austinpublishinggroup.comsemanticscholar.org. Furthermore, in neuronal cell models, L-NAT inhibits multiple components of the apoptotic cascade, including the activation of initiator and executioner caspases such as caspase-1, caspase-9, and caspase-3 nih.gov. A related compound, N-acetyl-tryptophan glucoside (NATG), has also been shown to reduce apoptosis in irradiated macrophages researchgate.net. Collectively, these findings highlight a key biological role for N-acetyl-L-tryptophan in preserving immune cell viability under conditions of significant cellular stress by mitigating oxidative damage and inhibiting core apoptotic pathways.
| Compound | Cell Type | Stress Model | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|---|
| N-acetyl-L-tryptophan (NAT) | Murine Macrophages (J774A.1) | Gamma Radiation | Reduction in Apoptosis | Reduced ROS, Stabilization of Mitochondrial Membrane Potential | nih.govresearchgate.net |
| N-acetyl-L-tryptophan (L-NAT) | Intestinal Epithelial Cells (IEC-6) | Gamma Radiation | Inhibition of Apoptosis | Neutralized Oxidative Stress, Restored Mitochondrial Integrity | austinpublishinggroup.comsemanticscholar.org |
| N-acetyl-L-tryptophan (L-NAT) | Neuronal Cells (NSC-34) | Amyotrophic Lateral Sclerosis Model | Inhibition of Apoptosis | Inhibition of Caspase-1, -9, and -3 activation | nih.gov |
| N-acetyl-tryptophan glucoside (NATG) | Murine Macrophages (J774A.1) | Gamma Radiation | Reduction in Apoptosis | Apoptosis Inhibition Mechanism | researchgate.net |
Interaction with Cellular Signaling Pathways (e.g., mTOR, AhR)
While the parent amino acid, L-tryptophan, and its various metabolites are known to interact with critical cellular signaling pathways, direct evidence for the interaction of N-acetyl-L-tryptophan with the mTOR and AhR pathways is not established in the available scientific literature.
mTOR Pathway : The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that L-tryptophan itself can induce the activation of mTOR signaling researchgate.net. However, no specific research findings were identified that demonstrate a direct interaction, either as an activator or inhibitor, of N-acetyl-L-tryptophan with the mTOR signaling cascade.
AhR Pathway : The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis. It is well-documented that numerous tryptophan metabolites, particularly those generated through the kynurenine (B1673888) pathway (e.g., kynurenine, kynurenic acid), can act as endogenous ligands for AhR mdpi.comnih.govjdsjournal.com. An in silico study even identified N-acetylserotonin, another tryptophan derivative, as having a strong docking potential to the human AhR imrpress.com. Despite N-acetyl-L-tryptophan being a direct metabolite of tryptophan, the current body of research lacks direct evidence to confirm that it binds to or modulates the activity of the Aryl Hydrocarbon Receptor.
Protein Stabilization Mechanisms
N-acetyl-L-tryptophan is widely recognized for its role as a protein stabilizer, particularly for human serum albumin (HSA) and therapeutic monoclonal antibodies. Its primary mechanism of action is the protection against oxidative stress.
In commercial preparations of HSA, N-acetyl-L-tryptophan (often referred to as N-AcTrp) is used as an excipient to prevent degradation. It specifically functions to diminish the oxidation of the protein nih.gov. The protective effect is particularly notable for the free sulfhydryl group of the Cys-34 residue in HSA, which is susceptible to oxidation. N-acetyl-L-tryptophan effectively shields this residue, maintaining the structural and functional integrity of the albumin molecule researchgate.net. While it offers only a minor stabilizing effect against heat-induced denaturation compared to other stabilizers like octanoate, its capacity as an antioxidant is significant nih.gov.
This antioxidant function extends to its use in biopharmaceutical formulations. N-acetyl-L-tryptophan has been shown to provide oxidative protection for labile tryptophan residues within monoclonal antibodies nih.gov. By acting as a sacrificial antioxidant, it helps to preserve the stability and efficacy of these protein-based therapeutics during manufacturing and storage nih.gov.
Vi. Research Applications and Methodological Development
Radiotracer Applications in Positron Emission Tomography (PET)
While research on N-acetyl-α-methyltryptophan as a direct PET radiotracer is not extensively documented, its non-acetylated precursor, α-methyl-L-tryptophan (AMT), is a well-established tracer, particularly when labeled with carbon-11 (B1219553) (α-[¹¹C]MTrp). wikipedia.orgnih.gov AMT is an analog of tryptophan that, unlike the natural amino acid, is not incorporated into proteins. wikipedia.org This property, along with its unique metabolic processing, allows it to be used for imaging and quantifying specific metabolic pathways in the brain. wikipedia.orgnih.gov
The primary application of α-[¹¹C]MTrp in PET imaging is the in vivo measurement of brain serotonin (B10506) synthesis. nih.gov After crossing the blood-brain barrier, α-[¹¹C]MTrp is metabolized by the same enzymatic pathway as tryptophan but at a different rate. It is converted into α-methylserotonin, which is not readily degraded by monoamine oxidase, causing the tracer to be effectively trapped within serotonergic neurons. wikipedia.orgnih.gov
The rate of this trapping, measured as a unidirectional uptake rate constant (K-complex), serves as a reliable index of the brain's serotonin synthesis capacity. nih.govnih.gov While this method does not provide the absolute rate of serotonin synthesis due to differences in transport and metabolism compared to natural tryptophan, the K-complex values are stable within individuals and their regional distribution in the brain corresponds well with known concentrations of serotonin. nih.govnih.gov This technique has been instrumental in studying the influence of various factors and pharmacological manipulations on the brain's serotonergic system. nih.gov
Beyond measuring serotonin synthesis, α-[¹¹C]MTrp PET has proven uniquely valuable in clinical and animal model research for identifying epileptogenic brain regions, particularly in conditions like tuberous sclerosis complex (TSC). nih.gov In patients with TSC who suffer from intractable epilepsy, α-[¹¹C]MTrp PET can differentiate between epileptogenic and non-epileptogenic tubers in the brain during the interictal (between seizures) period. nih.gov
Epileptogenic tubers consistently show increased uptake of the tracer compared to normal cortical tissue and non-epileptogenic tubers. nih.gov Research has established specific uptake ratio thresholds that provide high specificity and accuracy for detecting the tubers responsible for seizure activity. nih.gov This application has also been extended to identify other cortical developmental malformations that can cause epilepsy, such as focal cortical dysplasia and periventricular heterotopia. nih.gov
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Serotonin Synthesis | The unidirectional uptake rate (K-complex) of AMT serves as a stable index of serotonin synthesis capacity. | Allows for in vivo assessment of serotonergic function and its modulation by disease or drugs. | nih.govnih.gov |
| Epilepsy (Tuberous Sclerosis) | Increased AMT uptake is observed in epileptogenic tubers compared to non-epileptogenic tubers and normal cortex. | Provides a highly specific method for localizing seizure foci to guide surgical intervention. | nih.gov |
| Epilepsy (Cortical Malformations) | Elevated AMT uptake is seen in various cortical developmental malformations associated with epilepsy. | Aids in the identification and characterization of epileptogenic zones in complex neurological conditions. | nih.gov |
| Tracer Kinetics | AMT is not incorporated into proteins and its metabolite, α-methylserotonin, is not a substrate for monoamine oxidase. | These properties lead to irreversible trapping of the tracer signal, making it suitable for kinetic modeling with PET. | wikipedia.orgnih.gov |
Use as Probes for Amino Acid Transport Systems Research
The transport of tryptophan and its analogs, including N-acetyl-α-methyltryptophan, from the bloodstream into tissues is mediated by specific membrane transport proteins. The primary carriers for large neutral amino acids like tryptophan are the Large Neutral Amino Acid Transporters (L-type amino acid transporters, or LATs). taylorandfrancis.com These systems are crucial for supplying the brain with essential amino acids.
Research using analogs like α-methyltryptophan helps to characterize the function of these transporters. For instance, α-methyltryptophan has been identified as a blocker of the amino acid transporter SLC6A14. researchgate.net By introducing modifications such as α-methylation or N-acetylation, researchers can create probes to study the specificity, kinetics, and regulation of different transport systems (e.g., System A, L, and N). nih.govwikipedia.org N-acetyl-α-methyltryptophan could be used in competitive binding or transport assays to investigate how N-terminal acetylation affects recognition and translocation by specific transporters, thereby helping to elucidate the structural requirements for substrate binding.
Development of Biomarkers for Biological Processes and Exposures (preclinical/research settings)
In preclinical research, a biomarker is a measurable indicator of a biological state or condition. nih.govwuxiapptec.com The development of novel biomarkers is critical for understanding disease mechanisms and evaluating the efficacy of new therapies in animal models. nih.govcriver.com
While direct studies on N-acetyl-α-methyltryptophan as a biomarker are limited, research on the related compound N-acetyl-L-tryptophan (NAT) provides a strong precedent. In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), administration of NAT was shown to delay disease onset, extend survival, and reduce motor neuron loss and inflammation. nih.gov Similarly, in a rat model of Alzheimer's disease, NAT treatment ameliorated cognitive decline and neuroinflammation. nih.gov These findings suggest that compounds from this class can engage with neuroprotective pathways. In a research setting, N-acetyl-α-methyltryptophan could be explored as a potential pharmacodynamic biomarker, where its levels in plasma or tissue could indicate target engagement or a downstream biological response to a therapeutic intervention in studies of neurological disease.
Application in Microbiological Studies, e.g., Bacterial Tryptophan Metabolism
The gut microbiome plays a significant role in host health, partly by metabolizing dietary components like tryptophan into a wide array of bioactive molecules. mdpi.comyoutube.com Gut bacteria can convert tryptophan into serotonin, indole (B1671886), and kynurenine (B1673888) pathway metabolites, which influence host immunity and neuronal function. nih.govucc.ie
Vii. Theoretical and Computational Studies
Conformational Analysis using Quantum Chemical Methods (ab initio, DFT)
The conformational space of N-acetyl-L-tryptophan and its derivatives has been extensively explored using quantum chemical methods, which provide insights into the molecule's preferred three-dimensional structures. Ab initio and Density Functional Theory (DFT) are two of the most prominent computational approaches employed for this purpose.
Ab initio molecular orbital computations have been utilized to explore the full conformational space of N-acetyl-L-tryptophan-N-methylamide, a closely related model compound. researchgate.netconicet.gov.ar These studies focus on the Ramachandran hypersurface, which is a function of four independent variables: the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ1, χ2). researchgate.netconicet.gov.ar The number of theoretically possible stable structures is 81 (3^4), but computational studies have found a significantly smaller number of actual stable conformers. researchgate.netconicet.gov.ar
For instance, an early ab initio study at the RHF/3-21G level of theory located 36 distinct stable conformers for N-acetyl-L-tryptophan-N-methylamide. researchgate.net Subsequent, more comprehensive analyses using higher levels of theory, such as RHF/6-31G(d) and DFT with the B3LYP functional (B3LYP/6-31G(d)), have refined these findings. researchgate.net These higher-level calculations identified 35 and 34 different conformations, respectively, providing a more accurate picture of the molecule's conformational preferences. researchgate.net
The following table summarizes the number of stable conformers of N-acetyl-L-tryptophan-N-methylamide identified by different quantum chemical methods.
| Computational Method | Number of Stable Conformers Identified |
| RHF/3-21G | 36 |
| RHF/6-31G(d) | 35 |
| B3LYP/6-31G(d) | 34 |
These computational results highlight the significant molecular flexibility of N-acetyl-L-tryptophan derivatives. researchgate.net The relative stabilities of these conformers are determined by a complex interplay of intramolecular interactions, particularly those between the side-chain and the peptide backbone. researchgate.netconicet.gov.ar
Investigation of Potential Energy Surfaces and Conformational Propensities
The potential energy surface (PES) or potential energy hypersurface (PEHS) provides a comprehensive map of the energy of a molecule as a function of its geometry. For N-acetyl-L-tryptophan and its analogs, the PEHS is typically explored by systematically varying the key dihedral angles (φ, ψ, χ1, χ2) and calculating the corresponding energy. researchgate.netconicet.gov.ar The minima on this surface correspond to the stable conformers of the molecule.
Studies on N-acetyl-L-tryptophan-N-methylamide have revealed that the conformers are spread across nine legitimate areas of the Ramachandran map (αL, αD, βL, γL, γD, δD, δL, εL, and εD). researchgate.net The preferred conformations for this compound were found to be the extended C5 (βL) and the inverse gamma-turn (γL) forms. researchgate.net However, conformers corresponding to the right-handed alpha-helix (αL) and polyproline II type structures (εL) were also identified as potential minima. researchgate.net
A notable finding from these computational analyses is that tryptophan is a unique amino acid in that it can have stable conformers in all nine backbone conformations of the Ramachandran map. researchgate.net The relative energies of these conformers are influenced by stabilizing side-chain-backbone interactions. researchgate.netresearchgate.net
The table below presents the distribution of identified conformers across the different regions of the Ramachandran map for N-acetyl-L-tryptophan-N-methylamide.
| Ramachandran Region | Conformational Type | Presence of Stable Conformers |
| αL | Right-handed alpha-helix | Yes |
| αD | Yes | |
| βL | Extended C5 | Yes (Preferred) |
| γL | Inverse gamma-turn | Yes (Preferred) |
| γD | Yes | |
| δD | Yes | |
| δL | Yes | |
| εL | Polyproline II type | Yes |
| εD | Yes |
Side-Chain and Backbone Conformational Interconversions
The flexibility of N-acetyl-L-tryptophan allows for interconversions between its various stable conformations. These transitions involve rotations around the single bonds that define the backbone and side-chain dihedral angles. The study of these interconversions is crucial for understanding the dynamic behavior of this molecule.
The conformational heterogeneity of the tryptophan residue, which arises from different rotamer conformations, has been proposed as a model to explain observations in fluorescence decay kinetics of tryptophan-containing proteins. conicet.gov.ar This model suggests that the tryptophan side-chain can adopt multiple low-energy conformations through rotations about the χ1 and χ2 torsional angles. conicet.gov.ar
Computational studies on N-acetyl-L-tryptophan-N-methylamide have explicitly discussed side-chain structural interconversions, i.e., transitions between different χ1 and χ2 conformers. researchgate.net These analyses provide insights into the energy barriers separating different rotamers and the preferred pathways for conformational change. The interplay between the side-chain and backbone is significant, as the orientation of the indole (B1671886) side-chain can influence the stability of different backbone conformations and vice versa. researchgate.netconicet.gov.ar The stabilization of low-energy conformations is often attributed to these side-chain-backbone interactions. researchgate.netresearchgate.net
Viii. Future Research Trajectories for N Acetyl and Methylated Tryptophan Derivatives
Elucidating Novel Biological Functions and Signatures
Future research will likely focus on uncovering new biological roles for N-acetyl and methylated tryptophan derivatives beyond their currently understood functions. While N-acetyl-L-tryptophan (NAT) has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS), its broader biological significance remains an active area of investigation. nih.govnih.gov
One promising avenue is the exploration of these derivatives as modulators of the immune response. nbinno.com Research suggests that certain tryptophan metabolites can influence immune cell function, and future studies may reveal how N-acetylation and methylation impact these immunomodulatory properties. nih.gov For instance, the methylated tryptophan derivative, 1-methyl-L-tryptophan, has been shown to influence tryptophan catabolism, leading to increased levels of kynurenic acid, a metabolite with known immunomodulatory and neuroprotective effects. nih.govfrontiersin.org
The identification of unique metabolic signatures or biomarkers associated with the presence and activity of these compounds is another critical research direction. This could involve tracing their metabolic fate and identifying downstream signaling pathways that they modulate. Such discoveries could lead to the development of novel diagnostic tools and therapeutic strategies for a range of diseases.
| Tryptophan Derivative | Known/Potential Biological Function | Source(s) |
| N-Acetyl-L-tryptophan (NAT) | Neuroprotection, anti-inflammatory, antioxidant | nih.govmedchemexpress.com |
| 1-Methyl-L-tryptophan | Immunomodulation, inhibitor of indoleamine 2,3-dioxygenase (IDO) | nih.gov |
| α-Methyltryptophan | Prodrug of α-methylserotonin, potential antidepressant | wikipedia.org |
| N-acetyl-serotonin | Precursor to melatonin (B1676174), antioxidant | nih.gov |
Advancements in Stereoselective Synthesis for Specific Analogues
The biological activity of tryptophan derivatives is often highly dependent on their stereochemistry. Therefore, the development of advanced stereoselective synthetic methods is crucial for producing specific analogues, such as N-acetyl-L-methyltryptophan, with high purity for research and potential therapeutic applications.
Current strategies for the asymmetric synthesis of tryptophan analogues often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.govrsc.orgehu.es For example, the stereospecific synthesis of alpha-methyl-L-tryptophan has been achieved through the methylation of a cis-2,5-disubstituted imidazolidin-4-one (B167674) derivative. nih.gov Future advancements in this area may involve the development of more efficient and scalable catalytic methods that minimize the use of chiral auxiliaries and reduce waste.
Researchers are continuously exploring novel synthetic routes that offer greater flexibility and control over the final product's structure. This includes the development of methods for site-specific methylation and acetylation of the tryptophan scaffold, allowing for the creation of a diverse library of analogues for biological screening.
Key Synthetic Strategies for Tryptophan Analogues:
Asymmetric Strecker synthesis: Utilizing chiral auxiliaries to produce enantiomerically pure amino acids. rsc.org
Schöllkopf chiral auxiliary: A well-established method for the asymmetric synthesis of α-amino acids. nih.gov
Alkylation of chiral nucleophilic glycine (B1666218) equivalents: A powerful tool for creating structurally diverse amino acids. ehu.es
Development of Integrated Multi-Omics Approaches in Research
To gain a comprehensive understanding of the biological roles of N-acetyl and methylated tryptophan derivatives, future research will increasingly rely on integrated multi-omics approaches. thermofisher.com These approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how these compounds affect cellular systems.
For instance, metabolomics can be used to identify and quantify the full spectrum of tryptophan metabolites in biological samples, revealing how the introduction of a specific derivative alters metabolic pathways. frontiersin.orgnih.gov This can be complemented by transcriptomics and proteomics to identify changes in gene and protein expression, respectively, providing insights into the underlying molecular mechanisms.
In the context of diseases like cancer, multi-omics analyses have already been employed to study the role of tryptophan metabolism in tumor progression and immune evasion. researchgate.netnih.gov Similar approaches can be applied to investigate the effects of N-acetyl-L-methyltryptophan in various disease models, potentially uncovering novel therapeutic targets and biomarkers.
| Omics Approach | Information Gained | Relevance to Tryptophan Derivative Research |
| Genomics | Genetic variations affecting tryptophan metabolism | Identifying individuals who may respond differently to tryptophan-based therapies. |
| Transcriptomics | Changes in gene expression in response to derivatives | Understanding the molecular pathways modulated by the compounds. |
| Proteomics | Alterations in protein levels and post-translational modifications | Identifying protein targets and downstream signaling effects. |
| Metabolomics | Comprehensive profile of metabolites | Mapping the metabolic fate of the derivatives and their impact on overall metabolism. |
Exploration of Undiscovered Mechanistic Roles in Preclinical Models
Preclinical models are indispensable for exploring the undiscovered mechanistic roles of N-acetyl and methylated tryptophan derivatives. While N-acetyl-L-tryptophan has shown promise in various disease models, the precise molecular mechanisms underlying its therapeutic effects are still being elucidated. nih.govmedchemexpress.com
Future preclinical studies will likely delve deeper into the specific signaling pathways modulated by these compounds. For example, research has shown that N-acetyl-L-tryptophan can act as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release, both of which contribute to its neuroprotective properties. nih.govmedchemexpress.comhmdb.ca Further studies in animal models could investigate the downstream consequences of these interactions and their relevance to different disease states.
In a rat model of Alzheimer's disease, administration of N-acetyl-L-tryptophan was found to reduce neuroinflammation, lower levels of tumor necrosis factor-alpha and interleukin-6, and decrease acetylcholinesterase activity. nih.govresearchgate.netnih.gov Future research could utilize more sophisticated preclinical models, including genetically engineered mouse models, to dissect the specific cell types and molecular pathways involved in these effects. The exploration of these compounds in models of other diseases where inflammation and metabolic dysregulation play a role is also a promising area for future investigation.
Q & A
Q. How can researchers determine the enantiomeric purity of N-acetyl-DL-tryptophan?
- Methodology : Chiral chromatography or capillary electrophoresis with cyclodextrin-based chiral selectors can resolve D- and L-enantiomers. Reference standards (e.g., USP N-Acetyl-DL-tryptophan RS) are critical for calibration .
- Data Validation : Compare retention times and peak areas with certified reference materials. Report enantiomeric excess (ee) using the formula:
Q. What are the primary thermodynamic properties of N-acetyl-DL-tryptophan relevant to stability studies?
- Key Data :
- Stability Considerations : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability testing protocols.
Advanced Research Questions
Q. How can contradictory data on the metabolic availability of N-acetyl-DL-tryptophan enantiomers be reconciled?
- Case Study : Historical studies show D-enantiomers are less metabolically available in humans than L-forms, but in vitro models sometimes report comparable uptake .
- Resolution Strategy :
Q. What experimental designs are optimal for studying N-acetyl-DL-tryptophan’s neuroprotective effects in ALS models?
- Methodology :
- Data Contradictions : Address discrepancies between in vitro neuroprotection (e.g., SH-SY5Y cells) and in vivo efficacy by testing blood-brain barrier permeability via LC-MS/MS .
Q. How can researchers mitigate batch-to-batch variability in N-acetyl-DL-tryptophan synthesis?
- Process Optimization :
- Statistical Tools : Use ANOVA to identify critical process parameters (CPPs) affecting impurity profiles .
Data Analysis and Reporting
Q. How should researchers interpret conflicting results in enzyme inhibition assays involving N-acetyl-DL-tryptophan?
- Case Example : Discrepancies in β-glucosidase (NAG) inhibition between kinetic and equilibrium binding assays .
- Approach :
- Re-analyze raw data for outliers or non-linear kinetics.
- Use surface plasmon resonance (SPR) to measure binding affinities independently .
Q. What ethical and safety protocols are essential for handling N-acetyl-DL-tryptophan in preclinical studies?
- Guidelines :
- Follow NIH/WHO protocols for acute toxicity testing (e.g., LD50 in rodents) .
- Include Material Safety Data Sheets (MSDS) for hazardous byproducts (e.g., unreacted tryptophan derivatives) .
- Documentation : Maintain records of institutional animal care committee approvals and adverse event reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
